3-(Carboxymethyl)adamantane-1-carboxylic acid
Overview
Description
3-(Carboxymethyl)adamantane-1-carboxylic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts rigidity and stability to the molecule.
Mechanism of Action
Target of Action
It is known that this compound is a tribasic carboxylic acid , which suggests it may interact with various biological targets that have affinity for carboxylic acids.
Pharmacokinetics
Its physical properties such as melting point (23600 °C), boiling point (43870 °C), and molecular weight (23828 g/mol) suggest that it may have certain pharmacokinetic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(carboxymethyl)adamantane-1-carboxylic acid typically involves the nucleophilic substitution of nitroxy, hydroxy, or haloderivatives of the corresponding monocarboxylic acids of the adamantane series in a sulfuric acid medium . Another method involves the reaction of 1-adamantylacetic acid with formic acid and nitric acid under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Carboxymethyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
3-(Carboxymethyl)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and functional materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Comparison with Similar Compounds
1-Adamantanecarboxylic acid: Another derivative of adamantane with a single carboxylic acid group.
3-Phenyl-adamantane-1-carboxylic acid: A compound with a phenyl group attached to the adamantane core, used in medicinal chemistry.
1,3-Adamantanedicarboxylic acid: Contains two carboxylic acid groups and is used in the synthesis of advanced materials.
Uniqueness: 3-(Carboxymethyl)adamantane-1-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups on the adamantane core. This dual functionality allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(carboxymethyl)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJBYAQGPMUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404298 | |
Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-58-9 | |
Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Carboxyadamantane-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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